Bromuro de pinacianol

Descripción general

Descripción

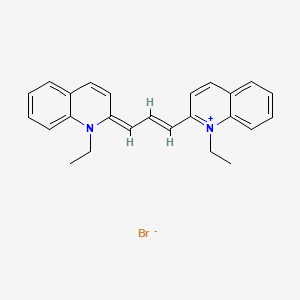

Pinacyanol bromide is a cyanine dye, known for its vibrant blue color. It is an organic cation, typically isolated as the chloride or iodide salts. This compound has been widely used as a sensitizer in electrophotography and has various applications in scientific research .

Aplicaciones Científicas De Investigación

Pinacyanol bromide has been extensively used in various fields of scientific research:

Chemistry: It is used as a solvatochrome indicator sensitive to changes in medium polarity.

Biology: Its biological properties have been investigated widely, including its use in studying intermolecular interactions.

Medicine: Research has explored its potential in inhibiting angiogenesis, which is crucial in cancer treatment.

Industry: It has been used as a sensitizer in electrophotography and in the production of mesoporous silica nanofibers

Mecanismo De Acción

Target of Action

Pinacyanol bromide is a cyanine dye . It is an organic cation, typically isolated as the chloride or iodide salts

Mode of Action

It is known that cyanine dyes, such as pinacyanol, can interact with various biological structures due to their cationic nature .

Biochemical Pathways

It has been noted that pinacyanol bromide can participate in self-association and dissimilar association with other dyes, organic ions and molecules, and metal complex compounds .

Result of Action

It is known that pinacyanol bromide can act as a solvatochrome indicator that is sensitive to changes in medium polarity .

Action Environment

The action of pinacyanol bromide can be influenced by various environmental factors. For instance, the dye’s properties can be affected by the nature of the system it is in, such as aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions .

Análisis Bioquímico

Biochemical Properties

Pinacyanol bromide plays a significant role in biochemical reactions, particularly as a nucleic acid stain. It interacts with DNA and RNA by intercalating between the base pairs, which enhances its fluorescence properties. This interaction is crucial for visualizing nucleic acids in various experimental setups. Additionally, pinacyanol bromide has been shown to interact with proteins, particularly those involved in cellular signaling pathways .

Cellular Effects

Pinacyanol bromide affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways and gene expression. For instance, pinacyanol bromide can modulate the activity of certain kinases and phosphatases, leading to changes in cellular metabolism and proliferation. The compound’s ability to bind to nucleic acids also impacts gene expression by affecting transcription and translation processes .

Molecular Mechanism

The molecular mechanism of pinacyanol bromide involves its binding interactions with biomolecules. The compound intercalates into the DNA double helix, stabilizing the structure and enhancing its fluorescence. This binding can inhibit or activate specific enzymes involved in DNA replication and repair. Additionally, pinacyanol bromide can interact with proteins, leading to changes in their conformation and activity. These interactions can result in the modulation of gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pinacyanol bromide can change over time. The compound is relatively stable under standard conditions, but its fluorescence properties can degrade with prolonged exposure to light and heat. Long-term studies have shown that pinacyanol bromide can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often monitored using techniques such as UV-Vis spectroscopy and fluorescence microscopy .

Dosage Effects in Animal Models

The effects of pinacyanol bromide vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study cellular processes without significant toxicity. At higher doses, pinacyanol bromide can exhibit toxic effects, including cell death and tissue damage. These adverse effects are often dose-dependent and can be mitigated by optimizing the concentration used in experiments .

Metabolic Pathways

Pinacyanol bromide is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound can interact with enzymes such as DNA polymerases and helicases, affecting their activity and, consequently, the overall metabolic flux. Additionally, pinacyanol bromide can influence the levels of certain metabolites by modulating gene expression and enzyme activity .

Transport and Distribution

Within cells and tissues, pinacyanol bromide is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on nucleic acids and proteins. The distribution of pinacyanol bromide is often studied using fluorescence imaging techniques, which allow for the visualization of its localization within cells .

Subcellular Localization

Pinacyanol bromide exhibits specific subcellular localization, primarily targeting the nucleus due to its affinity for nucleic acids. The compound can also localize to other cellular compartments, such as the mitochondria, where it may affect mitochondrial function and metabolism. The subcellular localization of pinacyanol bromide is influenced by various factors, including its chemical structure and the presence of targeting signals or post-translational modifications .

Métodos De Preparación

Pinacyanol bromide is synthesized from 2-methylquinoline through a series of chemical reactions. The process begins with the quaternization of 2-methylquinoline using ethyl chloride or ethyl iodide. This is followed by condensation with formaldehyde, resulting in coupling. The final step involves the oxidation of the leuco intermediate to produce the dye .

Análisis De Reacciones Químicas

Pinacyanol bromide undergoes several types of chemical reactions, including:

Oxidation: The leuco intermediate is oxidized to form the final dye.

Condensation: The reaction with formaldehyde leads to the coupling of the intermediate compounds.

Quaternization: The initial step involves the quaternization of 2-methylquinoline with ethyl chloride or ethyl iodide.

Comparación Con Compuestos Similares

Pinacyanol bromide is part of the cyanine dye family, which includes other compounds such as pinacyanol chloride and pinacyanol iodide. These compounds share similar structures and properties but differ in their specific applications and reactivity. Pinacyanol bromide is unique in its ability to act as a solvatochrome indicator and its extensive use in electrophotography .

Propiedades

IUPAC Name |

1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2.BrH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPIHGSSCONEQG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

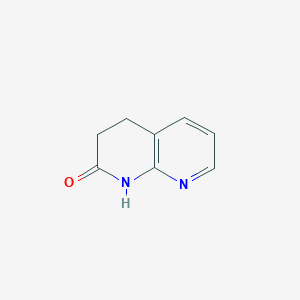

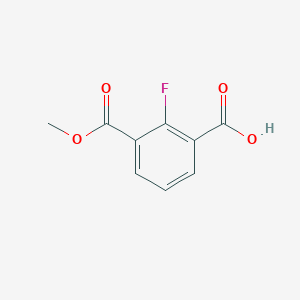

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

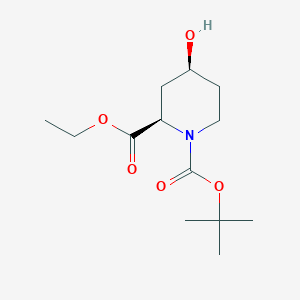

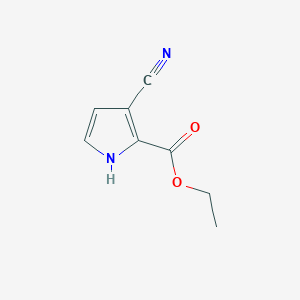

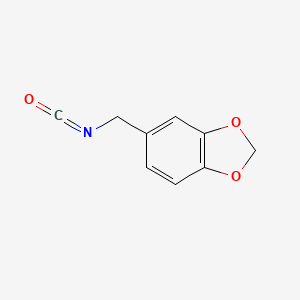

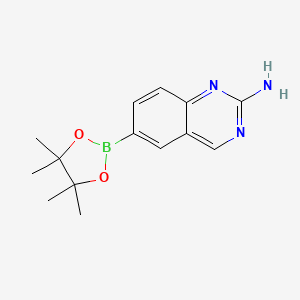

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)